5-Bromo-1,3,4-thiadiazole-2-carbonitrile
CAS No.: 916889-37-7
Cat. No.: VC2670904
Molecular Formula: C3BrN3S
Molecular Weight: 190.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916889-37-7 |
|---|---|
| Molecular Formula | C3BrN3S |
| Molecular Weight | 190.02 g/mol |
| IUPAC Name | 5-bromo-1,3,4-thiadiazole-2-carbonitrile |
| Standard InChI | InChI=1S/C3BrN3S/c4-3-7-6-2(1-5)8-3 |
| Standard InChI Key | OIQMOCBYXIIUPS-UHFFFAOYSA-N |
| SMILES | C(#N)C1=NN=C(S1)Br |
| Canonical SMILES | C(#N)C1=NN=C(S1)Br |
Introduction
Chemical Identity and Structure
5-Bromo-1,3,4-thiadiazole-2-carbonitrile belongs to the thiadiazole family, a class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms. Its molecular structure is characterized by a 1,3,4-thiadiazole core with a bromine substituent at position 5 and a nitrile (cyano) group at position 2.
Basic Identification Parameters
The compound is identified by several standard chemical identifiers as detailed in Table 1:
Table 1: Identification Parameters of 5-Bromo-1,3,4-thiadiazole-2-carbonitrile
| Parameter | Value |
|---|---|
| CAS Registry Number | 916889-37-7 |
| Molecular Formula | C₃BrN₃S |
| Molecular Weight | 190.02 g/mol |
| IUPAC Name | 5-bromo-1,3,4-thiadiazole-2-carbonitrile |
| Standard InChI | InChI=1S/C3BrN3S/c4-3-7-6-2(1-5)8-3 |
| Standard InChIKey | OIQMOCBYXIIUPS-UHFFFAOYSA-N |
| SMILES | C(#N)C1=NN=C(S1)Br |
| Canonical SMILES | C(#N)C1=NN=C(S1)Br |
| PubChem Compound ID | 53388526 |
These identifiers uniquely define the compound and facilitate its searchability in chemical databases and literature .
Structural Features
The compound features a planar aromatic heterocyclic structure with several key structural elements:
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A 1,3,4-thiadiazole ring system (five-membered ring with sulfur at position 1 and nitrogen atoms at positions 3 and 4)
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A bromine atom substituent at position 5
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A nitrile (-C≡N) group at position 2
This particular arrangement of atoms contributes to the compound's chemical reactivity, with the electron-withdrawing nitrile group and bromine atom affecting the electronic distribution within the thiadiazole ring.
Physical and Chemical Properties
The physical and chemical properties of 5-Bromo-1,3,4-thiadiazole-2-carbonitrile are defined by its heterocyclic structure and functional groups.
Chemical Reactivity
The reactivity of 5-Bromo-1,3,4-thiadiazole-2-carbonitrile is governed by several structural features:
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The bromine substituent at position 5 serves as a potential site for nucleophilic substitution reactions
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The nitrile group at position 2 can undergo various transformations typical of nitriles, including hydrolysis to amides or carboxylic acids, reduction to amines, and participation in cycloaddition reactions
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The thiadiazole ring itself can participate in various electrophilic and nucleophilic reactions
These chemical characteristics make the compound versatile in organic synthesis applications, particularly as a building block for more complex structures.
Synthesis Methods
The synthesis of 5-Bromo-1,3,4-thiadiazole-2-carbonitrile has been documented in the chemical literature and patent documents. The primary synthetic approach involves the cyanation of 5-bromo-1,3,4-thiadiazole.
Standard Synthetic Approach
This reference indicates the use of the compound in further synthetic transformations, suggesting its role as an intermediate in the synthesis of more complex molecules.
Alternative Methods
Applications and Biological Activities
5-Bromo-1,3,4-thiadiazole-2-carbonitrile has been investigated for various applications, primarily in the context of pharmaceutical research and as a synthetic intermediate.
Pharmaceutical Research
The compound appears in patent literature related to the development of inhibitors of stearoyl-coenzyme A delta-9 desaturase (SCD). SCD inhibitors have potential applications in the treatment of conditions related to abnormal lipid synthesis and metabolism .
Specifically, the patent documentation mentions potential applications in treating:
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Cardiovascular diseases (such as atherosclerosis)
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Obesity
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Diabetes
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Neurological diseases
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Metabolic syndrome
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Insulin resistance
Role as a Chemical Intermediate
The compound's functionality makes it valuable as a synthetic intermediate in the preparation of more complex molecules. The presence of both a bromine atom and a nitrile group provides two distinct points for further chemical elaboration .
In particular, the compound has been used in the synthesis of azacycloalkane derivatives that function as SCD inhibitors, as documented in patent literature .
| Hazard Category | Hazard Statement | Code | Warning Level |
|---|---|---|---|
| Acute toxicity, oral | Harmful if swallowed | H302 | Warning |
| Acute toxicity, dermal | Harmful in contact with skin | H312 | Warning |
| Skin corrosion/irritation | Causes skin irritation | H315 | Warning |
| Serious eye damage/eye irritation | Causes serious eye irritation | H319 | Warning |
| Acute toxicity, inhalation | Harmful if inhaled | H332 | Warning |
| Specific target organ toxicity, single exposure | May cause respiratory irritation | H335 | Warning |
The GHS pictogram associated with this compound is GHS07, indicating acute toxicity .
| Manufacturer/Supplier | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| AK Scientific | 6879DK | Not specified | 100mg | $561 |
| AK Scientific | 6879DK | Not specified | 1g | $1,429 |
| Matrix Scientific | 190455 | 95% | 2.500g | $2,228 |
| A1 Biochem Labs | 6576804 | 95% | 2.5g | $1,050 |
| Alichem | 916889377 | Not specified | 1g | $1,414.60 |
This pricing information (as of December 2021) indicates that the compound is a relatively high-value specialty chemical, typically sold in small quantities for research purposes .
Related Compounds
5-Bromo-1,3,4-thiadiazole-2-carbonitrile belongs to a family of structurally related thiadiazole derivatives. Understanding these related compounds provides context for its chemical behavior and potential applications.
Structurally Similar Compounds
Several compounds share structural similarities with 5-Bromo-1,3,4-thiadiazole-2-carbonitrile, differing primarily in the functional group at position 2 or the substituent at position 5:
Table 4: Structurally Related Thiadiazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde | 1547015-45-1 | C₃HBrN₂OS | Aldehyde instead of nitrile at position 2 |
| 5-Bromo-1,3,4-thiadiazol-2-ylamine | 37566-39-5 | C₂H₂BrN₃S | Amine instead of nitrile at position 2 |
| 2-Bromo-5-methyl-1,3,4-thiadiazole | 54044-79-0 | C₃H₃BrN₂S | Methyl at position 5, bromine at position 2 |
| (5-Bromo-1,3,4-thiadiazol-2-yl)methanol | 1339055-00-3 | C₃H₃BrN₂OS | Hydroxymethyl instead of nitrile at position 2 |
These related compounds share certain chemical characteristics while exhibiting distinct reactivity patterns based on their specific functional groups .
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